1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea is a synthetic urea derivative featuring a bicyclic pyrrolidine moiety and two para-methoxyphenyl substituents. Its molecular structure (C₂₃H₂₅N₃O₃) includes a urea core, which serves as a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities. Structural characterization of this compound has been facilitated by crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation , enabling precise determination of bond lengths, angles, and torsional conformations.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-9-5-14(6-10-16)21-19(23)22(18-4-3-13-20-18)15-7-11-17(25-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNDTZVMPGNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been evaluated for its biological activity, including anti-tumor properties, in various cell lines.
Medicine: Research has explored its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .
Comparison with Similar Compounds
Research Findings and Limitations
While Compound A demonstrates balanced potency and solubility, its metabolic stability lags behind Compound B. The methoxy groups’ electron-donating effects enhance target binding but may contribute to oxidative degradation. Further optimization, such as fluorination of the pyrrolidine ring, could address these limitations.
Key Challenges :
- Limited high-resolution crystallographic data for Compound A in complex with kinases.
- Lack of in vivo efficacy studies compared to analogs like B and C.
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C18H22N2O3
- Molecular Weight: 314.38 g/mol
The compound features a pyrrole ring and two methoxyphenyl groups attached to a urea moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antioxidant Activity: Compounds containing pyrrole rings have shown significant antioxidant properties. The presence of methoxy groups can enhance these effects by stabilizing free radicals.
- Anticancer Activity: Studies have demonstrated that related compounds can inhibit tumor growth and angiogenesis. For instance, urea derivatives have been shown to block vascular endothelial growth factor (VEGF) signaling pathways .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays. The DPPH radical scavenging assay is commonly employed to assess the ability of compounds to neutralize free radicals.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78.6% |
| Ascorbic Acid (Control) | 90.0% |
The results indicate that the compound exhibits notable antioxidant activity, albeit slightly lower than that of ascorbic acid.
Anticancer Activity
In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
These findings suggest that the compound has potential as an anticancer agent.
Case Studies
Several studies highlight the therapeutic potential of similar compounds:
- Peripheral NOP Receptor Agonists: Research into related pyrrole derivatives has demonstrated their efficacy in pain management models, suggesting a possible analgesic role for this compound .
- Angiogenesis Inhibition: A study involving chick chorioallantoic membrane assays indicated that similar compounds effectively block angiogenesis and tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
